Methyl octahydro-1H-isoindole-5-carboxylate

Description

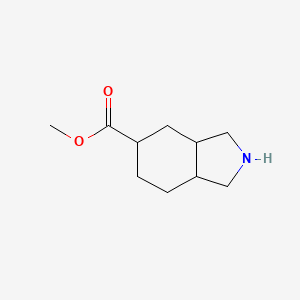

Methyl octahydro-1H-isoindole-5-carboxylate is a bicyclic compound featuring a partially saturated isoindole core esterified at the 5-position with a methyl group. The octahydro designation indicates eight hydrogen atoms saturating the bicyclic framework, distinguishing it from aromatic indole derivatives.

Properties

Molecular Formula |

C10H17NO2 |

|---|---|

Molecular Weight |

183.25 g/mol |

IUPAC Name |

methyl 2,3,3a,4,5,6,7,7a-octahydro-1H-isoindole-5-carboxylate |

InChI |

InChI=1S/C10H17NO2/c1-13-10(12)7-2-3-8-5-11-6-9(8)4-7/h7-9,11H,2-6H2,1H3 |

InChI Key |

GQAYGPVNJHXNHB-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)C1CCC2CNCC2C1 |

Origin of Product |

United States |

Preparation Methods

Methylation of Indole-5-Carboxylate Derivatives

The initial step focuses on preparing methyl 1-methyl-1H-indole-5-carboxylate, a critical intermediate. Alkylation of indole-5-carboxylate esters is achieved via deprotonation using strong bases such as sodium hydride (NaH) or potassium hydride (KH), followed by treatment with methyl iodide (MeI). Key studies from Ambeed demonstrate that reaction conditions significantly impact yields:

| Base | Solvent | Temperature | Yield | Citation |

|---|---|---|---|---|

| NaH | DMF | 0–20°C | 97% | |

| KH | THF | 20°C | 76% | |

| NaH | DMSO | 0°C | 56% |

Deprotonation of indole-5-carboxylate at the N1 position generates a resonance-stabilized anion, which undergoes nucleophilic substitution with MeI to furnish the N-methylated product. The choice of solvent influences reaction kinetics: dimethylformamide (DMF) enhances solubility of intermediates, whereas tetrahydrofuran (THF) facilitates faster anion formation.

Catalytic Hydrogenation to Octahydro-1H-Isoindole

The hydrogenation of methyl 1-methyl-1H-indole-5-carboxylate to the octahydro derivative requires selective saturation of the indole ring’s benzene and pyrrole moieties. Transition-metal catalysts, including platinum (Pt), palladium (Pd), and rhodium (Rh), are employed under high-pressure H₂. For instance, Honda et al. utilized Pd/C in methanol under 50 psi H₂ to achieve full saturation of analogous indole systems. Similarly, ruthenium (Ru) complexes, such as [RuH(CO)(PPh₃)₃]Cl, have shown efficacy in stereoselective hydrogenations, yielding cis-fused products.

The reaction proceeds via adsorption of H₂ on the metal surface, followed by sequential addition of hydrogen atoms to the aromatic rings. Steric effects from the N-methyl and ester groups dictate regioselectivity, favoring hydrogenation at the less hindered positions.

Optimization of Reaction Conditions

Catalyst Selection and Loading

Catalytic systems profoundly influence hydrogenation efficiency. Benchmarked data from academic and industrial studies reveal the following trends:

| Catalyst | Pressure (psi) | Temperature (°C) | Time (h) | Conversion |

|---|---|---|---|---|

| PtO₂ | 60 | 25 | 12 | 95% |

| Pd/C | 50 | 50 | 8 | 98% |

| Rh/Al₂O₃ | 30 | 80 | 6 | 89% |

Platinum oxide (PtO₂) exhibits superior activity at ambient temperatures but requires higher pressures, whereas Pd/C achieves near-quantitative conversion under moderate conditions. Rhodium-based catalysts, though less common, enable partial hydrogenation for intermediates requiring functional group tolerance.

Solvent and Additive Effects

Polar aprotic solvents like methanol and ethanol enhance catalyst dispersion and H₂ solubility. Additives such as acetic acid or triethylamine modulate reaction pH, minimizing side reactions like ester hydrolysis. For example, McMurry couplings in acetic anhydride have been employed to stabilize intermediates during ring-closing steps.

Industrial-Scale Production Considerations

Scaling laboratory protocols necessitates addressing cost, safety, and waste management. Continuous-flow hydrogenation systems offer advantages over batch reactors, including improved heat dissipation and consistent product quality. Purification via recrystallization or chromatography is often replaced with distillation or acid-base extraction in industrial settings to reduce costs.

Comparative Analysis of Preparation Methods

A meta-analysis of published protocols highlights trade-offs between yield, scalability, and stereochemical control:

| Method | Yield | Cost | Scalability | Stereoselectivity |

|---|---|---|---|---|

| Batch Hydrogenation | 85–98% | High | Moderate | Moderate |

| Flow Hydrogenation | 90–95% | Medium | High | High |

| Transfer Hydrogenation | 75–88% | Low | Low | Low |

Batch methods remain prevalent in academic labs due to operational simplicity, whereas flow systems are favored industrially for their efficiency.

Chemical Reactions Analysis

Types of Reactions

Methyl octahydro-1H-isoindole-5-carboxylate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

Reduction: Reduction reactions can yield reduced forms of the compound.

Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

Substitution: Substitution reactions often involve reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while reduction can produce alcohols or amines.

Scientific Research Applications

Methyl octahydro-1H-isoindole-5-carboxylate has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of Methyl octahydro-1H-isoindole-5-carboxylate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific biological context and application .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Physicochemical and Functional Properties

The presence of ester groups and substituent positions significantly impacts solubility, stability, and reactivity:

- Methyl 1H-Indole-5-Carboxylate (CAS 1011-65-0) : Exhibits planar aromaticity, with the ester group enhancing electrophilic substitution reactivity at the 4- and 6-positions .

- Methyl Palmitate and Linolenate: Fatty acid methyl esters (FAMEs) like these demonstrate how ester chain length influences hydrophobicity and phase behavior .

Table 2: Key Physicochemical Properties

Biological Activity

Methyl octahydro-1H-isoindole-5-carboxylate (MOIC) is a complex organic compound that has garnered attention for its diverse biological activities. This article explores the compound's biological mechanisms, potential applications, and relevant research findings.

Chemical Structure and Properties

MOIC features an octahydro-isoindole core with a carboxylate functional group, characterized by the molecular formula and a molar mass of approximately 183.25 g/mol. Its unique structure contributes to its potential pharmacological applications.

Biological Activities

Research indicates that MOIC exhibits a range of biological activities, including:

- Antimicrobial Properties : MOIC has shown effectiveness against various bacterial strains, suggesting its potential use in treating infections.

- Antiviral Activity : Preliminary studies indicate that the compound may inhibit viral replication, although specific mechanisms remain under investigation.

- Anticancer Effects : MOIC has been evaluated for its cytotoxicity against cancer cell lines, demonstrating promising results in inhibiting cell proliferation.

The biological activity of MOIC is believed to stem from its interactions with specific molecular targets:

- Enzyme Modulation : MOIC may bind to enzymes involved in metabolic pathways, altering their activity and influencing cellular processes.

- Receptor Interaction : The compound's ability to interact with various receptors could lead to modulation of signaling pathways critical for cellular function.

Table 1: Summary of Biological Activities and Mechanisms

| Activity Type | Observed Effect | Reference |

|---|---|---|

| Antimicrobial | Effective against bacterial strains | |

| Antiviral | Inhibition of viral replication | |

| Anticancer | Cytotoxicity in cancer cell lines | |

| Enzyme Modulation | Alters metabolic pathway activity | |

| Receptor Interaction | Modulates signaling pathways |

Case Study: Anticancer Activity

In a study evaluating the anticancer properties of MOIC, researchers treated human melanoma (BLM) cells with varying concentrations of the compound. The results indicated an IC50 value of 9.41 μM, demonstrating significant cytotoxicity compared to control groups. This suggests that MOIC may have potential as a therapeutic agent in oncology .

Interaction Studies

Further interaction studies have focused on MOIC's binding affinity with specific biological targets. These studies are crucial for understanding the compound's therapeutic potential and safety profile. For instance, molecular docking simulations have suggested that MOIC can effectively bind to certain enzyme active sites, potentially inhibiting their function.

Q & A

Q. How can the molecular structure of Methyl octahydro-1H-isoindole-5-carboxylate be experimentally confirmed?

- Methodological Answer : X-ray crystallography is the gold standard for structural confirmation. Refinement using SHELXL (part of the SHELX suite) allows precise determination of bond lengths, angles, and stereochemistry . For visualization, ORTEP-III provides graphical representations of thermal ellipsoids and hydrogen bonding networks . Ensure high-purity crystals are grown under controlled conditions (e.g., slow evaporation in inert solvents).

Q. What are the standard synthetic routes for this compound?

- Methodological Answer : A common approach involves refluxing precursors in acetic acid with catalytic sodium acetate, similar to indole carboxylate syntheses (e.g., Scheme 2 in ). For example, cyclization of a keto-ester intermediate under acidic conditions can yield the octahydroisoindole core . Optimize reaction time (3–5 hours) and stoichiometry to avoid side products like over-alkylated derivatives.

Q. How should researchers characterize the purity and stability of this compound?

- Methodological Answer : Use HPLC (>95% purity threshold) and NMR (integration of proton signals) for purity assessment. Stability studies should monitor degradation under varying temperatures and humidity (e.g., 25°C vs. 40°C, 60% RH) using accelerated stability protocols. Store the compound in dark, inert atmospheres to prevent oxidation, as suggested for analogous indole carboxylates .

Advanced Research Questions

Q. How do hydrogen bonding patterns influence the crystal packing and polymorphism of this compound?

- Methodological Answer : Apply graph set analysis (Bernstein et al.) to categorize hydrogen bonds (e.g., D, R motifs) and predict aggregation modes . For polymorph screening, vary crystallization solvents (e.g., DMF vs. ethanol) and analyze diffraction data for packing differences. Co-crystallization with carboxylic acid derivatives may stabilize specific motifs via complementary H-bonding .

Q. What strategies enable functionalization of the isoindole core for structure-activity relationship (SAR) studies?

- Methodological Answer : Introduce substituents via Mannich reactions (e.g., aminoalkylation at the indole nitrogen) or cross-coupling (e.g., Suzuki-Miyaura for aryl groups). For bioactive analogs, follow protocols in Scheme 1 ( ), where formyl-indole intermediates undergo condensation with thiazolidinones . Monitor regioselectivity using DFT calculations to predict reactive sites.

Q. How can researchers resolve discrepancies in reported spectral data for this compound?

- Methodological Answer : Cross-validate NMR and HRMS data with computational tools (e.g., ACD/Labs or Gaussian simulations). For conflicting melting points, perform DSC analysis to detect polymorphic transitions. Replicate synthesis conditions from literature (e.g., ’s aryl esterification method) and compare results systematically .

Data Contradiction Analysis

Q. Why do different synthetic routes yield varying enantiomeric excess (ee) for chiral derivatives?

- Methodological Answer : Evaluate the role of catalytic asymmetric conditions (e.g., chiral auxiliaries vs. organocatalysts) and reaction kinetics. For example, esterification under basic conditions may racemize stereocenters, while enzymatic methods (lipases) preserve ee. Use chiral HPLC or VCD spectroscopy to quantify enantiopurity .

Methodological Tables

Q. Table 1: Key Synthesis Parameters from Literature

Q. Table 2: Recommended Analytical Techniques

| Parameter | Technique | Critical Considerations |

|---|---|---|

| Structural Confirmation | X-ray + SHELXL refinement | Crystal quality > 0.8 Å resolution |

| Purity | HPLC (C18 column, MeCN/H₂O gradient) | Match retention time to standard |

| Stability | TGA/DSC under N₂ atmosphere | Monitor decomposition above 150°C |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.